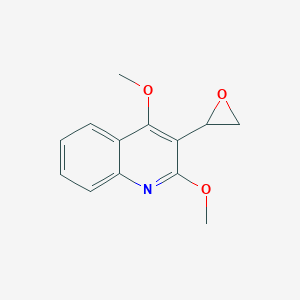
2,4-Dimethoxy-3-(oxiran-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-3-(oxiran-2-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The compound’s structure features a quinoline core with two methoxy groups at positions 2 and 4, and an oxirane (epoxide) ring at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-(oxiran-2-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 2 and 4 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Oxirane Ring: The oxirane ring can be introduced through epoxidation reactions. One common method involves the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness, yield, and safety.
化学反応の分析
Types of Reactions
2,4-Dimethoxy-3-(oxiran-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Epoxide Ring Opening: The oxirane ring can undergo ring-opening reactions with nucleophiles, such as amines, alcohols, or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Epoxide Ring Opening: Nucleophiles like ammonia, ethanol, or thiophenol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Epoxide Ring Opening: Amino, hydroxy, or thio derivatives of quinoline.
科学的研究の応用
2,4-Dimethoxy-3-(oxiran-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 2,4-Dimethoxy-3-(oxiran-2-yl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxirane ring can react with nucleophiles in biological molecules, leading to the formation of covalent adducts that can modulate the activity of the target.
類似化合物との比較
Similar Compounds
2,4-Dimethoxyquinoline: Lacks the oxirane ring, which may result in different reactivity and biological activity.
3-(Oxiran-2-yl)quinoline: Lacks the methoxy groups, which may affect its solubility and interaction with biological targets.
2,4-Dimethoxy-3-(chloromethyl)quinoline: Contains a chloromethyl group instead of an oxirane ring, leading to different chemical reactivity.
Uniqueness
2,4-Dimethoxy-3-(oxiran-2-yl)quinoline is unique due to the presence of both methoxy groups and an oxirane ring, which confer distinct chemical and biological properties
特性
CAS番号 |
827303-64-0 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
2,4-dimethoxy-3-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C13H13NO3/c1-15-12-8-5-3-4-6-9(8)14-13(16-2)11(12)10-7-17-10/h3-6,10H,7H2,1-2H3 |
InChIキー |
GRILWAWURGBMGR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC2=CC=CC=C21)OC)C3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester](/img/structure/B14229199.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)
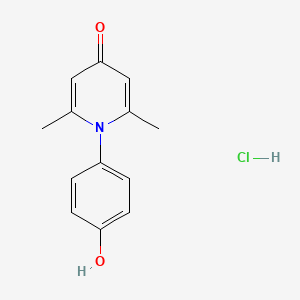
![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)
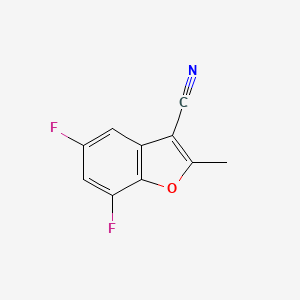
![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
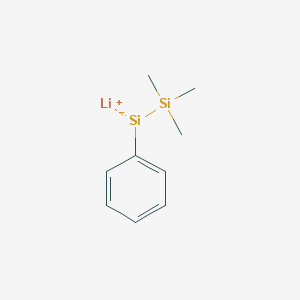
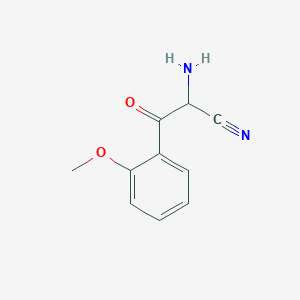
![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
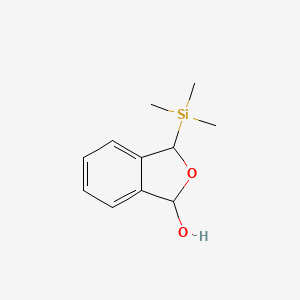
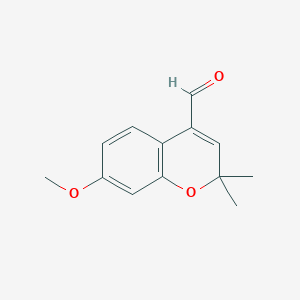
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
